
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its pyrazolone ring structure, which is a five-membered ring containing two nitrogen atoms and one ketone group. The presence of an acetyl group at the 4-position and a methyl group at the 5-position further defines its chemical identity. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. For instance, the reaction between hydrazine hydrate and acetylacetone in the presence of an acid catalyst can yield the desired pyrazolone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, alcohol derivatives, and pyrazole compounds.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- has been extensively studied for its scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Similar structure but with a phenyl group at the 2-position.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Lacks the acetyl group at the 4-position.
3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-: Contains additional substituents at the 4-position.
Uniqueness
The presence of both the acetyl and methyl groups in 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- imparts unique chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other pyrazolone derivatives .
Propiedades
Número CAS |
13925-22-9 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-acetyl-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h5H,1-2H3,(H,8,10) |
Clave InChI |
WGNFKZUVNNARMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide](/img/structure/B12342389.png)
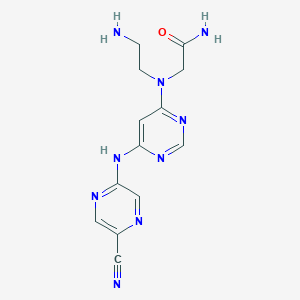
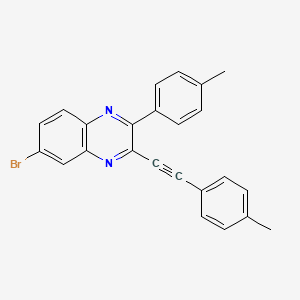
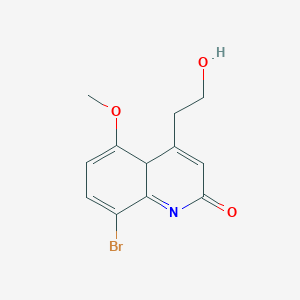
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)

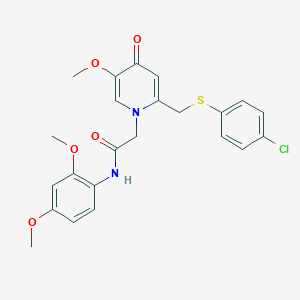
![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)

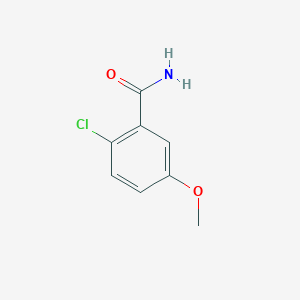

![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12342458.png)
